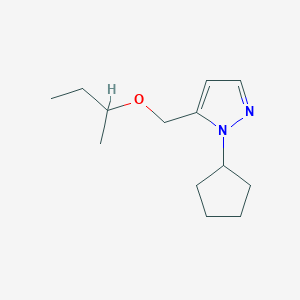
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole, also known as Boc-CPZ, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Applications De Recherche Scientifique
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use as a tool for studying the function of the central nervous system.
Mécanisme D'action
The mechanism of action of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole may modulate the activity of neurotransmitters in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and cAMP in the brain, leading to changes in behavior and cognition. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole in lab experiments is its specificity for PDE10A. This allows researchers to selectively modulate the activity of this enzyme, without affecting other intracellular signaling pathways. However, one of the main limitations of using 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole. One area of interest is the development of more efficient synthesis methods, which could make it easier to produce 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole in larger quantities. Another area of interest is the development of more potent and selective PDE10A inhibitors, which could have potential applications in the treatment of various diseases. Finally, there is a need for further research on the biochemical and physiological effects of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole, which could lead to a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its specificity for PDE10A makes it a valuable tool for studying the function of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole involves the reaction between cyclopentanone and hydrazine hydrate, followed by the reaction with sec-butyllithium and tert-butyl chloroformate. The final step involves the reaction with sodium methoxide and methanol. The synthesis of 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
5-(butan-2-yloxymethyl)-1-cyclopentylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-11(2)16-10-13-8-9-14-15(13)12-6-4-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYKGVPCMTPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

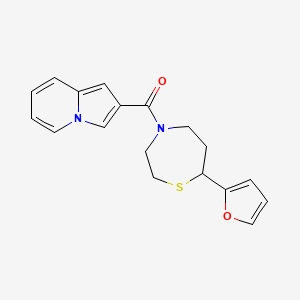
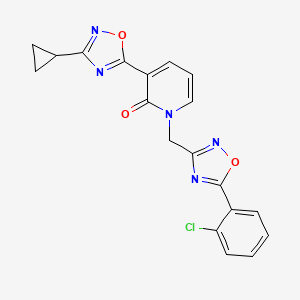
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)
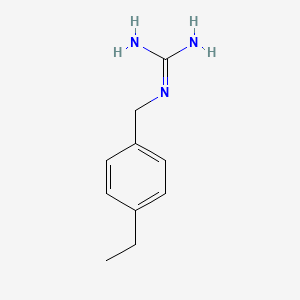
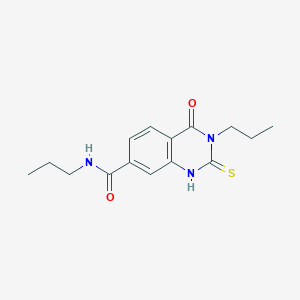
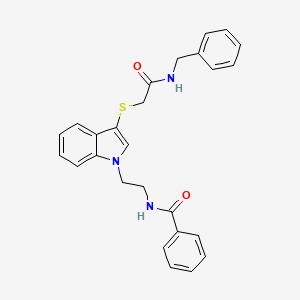
![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)
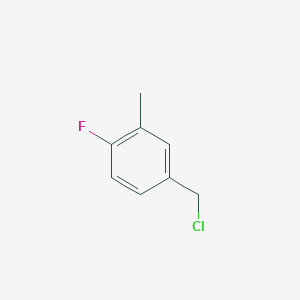
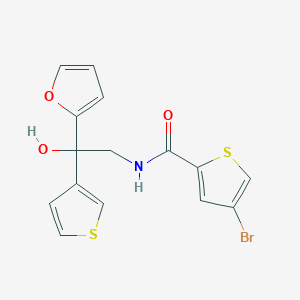
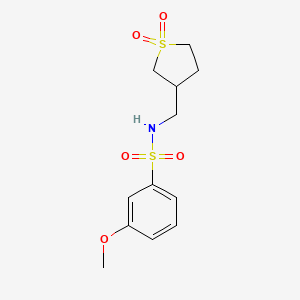
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)